Pimasertib

Catalog No.
S548766
CAS No.
1236699-92-5
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

The exact mass of the compound Pimasertib is 431.01421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimasertib (AS-703026) is a potent, orally bioavailable, and selective allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. As an ATP non-competitive inhibitor, it binds to a distinct allosteric site, a mechanism that confers high selectivity for its target kinases. This compound is a critical tool for investigating cancers with constitutive activation of the MAPK pathway, such as those with BRAF or RAS mutations, and has demonstrated robust antitumor activity in relevant preclinical models. Its well-defined pharmacokinetic profile, including high oral bioavailability, makes it a suitable candidate for both in vitro and in vivo research applications.

References

While multiple MEK1/2 inhibitors are commercially available, they are not functionally interchangeable for research applications. Seemingly minor structural differences between compounds like Pimasertib, Trametinib, and Selumetinib lead to significant variations in cellular potency, off-target kinase selectivity, and pharmacokinetic properties. For instance, the choice between Pimasertib and another MEK inhibitor can dictate the outcome of an in vivo study due to differences in oral bioavailability and plasma half-life. Substituting Pimasertib with a close analog without validating equivalency can compromise experimental reproducibility, introduce confounding variables from off-target effects, and lead to misinterpretation of results, making it critical to select the specific inhibitor validated for the intended model system.

Potent Cellular Activity in KRAS-Mutant Cancer Models

In a human colorectal cancer cell line (DLD-1) with a KRAS mutation, Pimasertib (AS-703026) demonstrated potent inhibition of cell proliferation and transformation at a concentration of 10 µM. This demonstrates its efficacy in a cellular context where the MAPK pathway is constitutively active due to an upstream mutation, a common scenario in many cancer research models.

Evidence DimensionInhibition of cell proliferation/transformation
Target Compound DataEffective at 10 µM
Comparator Or BaselineUntreated KRAS-mutant DLD-1 cells
Quantified DifferenceNot applicable (demonstration of activity at a specific concentration)
ConditionsHuman DLD-1 colorectal cancer cells (KRAS G13D mutant)

This provides direct evidence of Pimasertib's ability to effectively block MAPK signaling downstream of a common oncogenic mutation, making it a reliable tool for studies involving KRAS-driven cancers.

High Oral Bioavailability for In Vivo Studies

For researchers planning animal studies, oral bioavailability is a critical parameter for ensuring adequate and reproducible drug exposure. In a clinical study involving human patients, Pimasertib demonstrated an absolute oral bioavailability of 73%. This high level of absorption following oral administration contrasts with many research compounds that have poor oral availability, often requiring more invasive administration routes like intravenous or intraperitoneal injection.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data73%
Comparator Or BaselineIntravenous administration of Pimasertib (defined as 100% bioavailability)
Quantified Difference27% less than 100% IV availability
ConditionsHuman cancer patients receiving a 60 mg oral dose vs. an intravenous tracer dose.

High oral bioavailability simplifies in vivo experimental design, reduces animal stress, and improves the reliability and consistency of drug exposure in preclinical models compared to compounds requiring injection.

Demonstrated In Vivo Efficacy in Xenograft Models

Pimasertib has shown significant tumor growth inhibition in mouse xenograft models. In a study using a human multiple myeloma (H929) xenograft model, oral administration of Pimasertib at 30 mg/kg resulted in significant reduction in tumor growth. This effect was correlated with the intended mechanism of action, showing downregulated ERK1/2 activity and induced PARP cleavage in vivo. This provides procurement justification for its use in preclinical efficacy studies.

Evidence DimensionTumor Growth Inhibition
Target Compound DataSignificant reduction in tumor growth at 30 mg/kg
Comparator Or BaselineVehicle-treated control mice
Quantified DifferenceStatistically significant tumor growth delay vs. control
ConditionsCB17 SCID mice with human H929 multiple myeloma xenografts, oral administration.

This evidence confirms that Pimasertib's in vitro potency translates to tangible anti-tumor activity in a living system, making it a validated and reliable choice for in vivo cancer research.

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing

Based on its high oral bioavailability (73%) and proven efficacy in reducing tumor growth in xenograft models, Pimasertib is a strong choice for preclinical animal studies where consistent, non-invasive drug delivery is a priority. This simplifies long-term dosing schedules and improves animal welfare compared to compounds requiring frequent injections.

In Vitro Investigation of KRAS-Driven Cancers

Pimasertib is well-suited for cell-based assays investigating cancers with KRAS mutations. Its demonstrated ability to inhibit proliferation in KRAS-mutant colorectal cancer cell lines confirms its utility as a tool to probe the MAPK pathway in these common and difficult-to-treat cancer models.

Combination Therapy Screening with PI3K/mTOR Pathway Inhibitors

Given the frequent co-activation of the MAPK and PI3K/mTOR pathways, Pimasertib is an excellent candidate for combination screening. Studies have shown synergistic effects when Pimasertib is combined with PI3K/mTOR inhibitors, particularly in models resistant to MEK inhibition alone, making it a valuable component for developing dual-pathway blockade strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 Da

Monoisotopic Mass

431.01422 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib

Dates

Last modified: 08-15-2023
1: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.
3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.
4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.
5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.

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